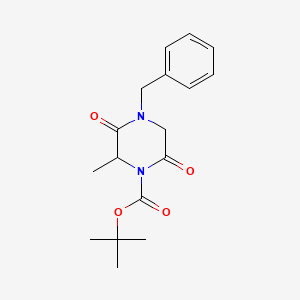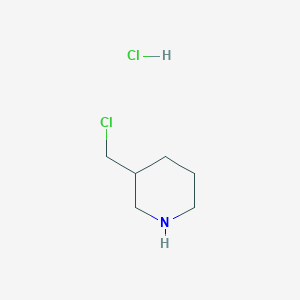
3-Bromo-2-(trifluorometil)benzaldehído
Descripción general
Descripción
3-Bromo-2-(trifluoromethyl)benzaldehyde is an organic compound characterized by a bromine atom and a trifluoromethyl group attached to a benzene ring with an aldehyde functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of 2-(trifluoromethyl)benzaldehyde followed by bromination.
Direct Bromination: Direct bromination of 2-(trifluoromethyl)benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Large-scale production often involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution Reactions: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles like sodium hydroxide or ammonia in suitable solvents.
Major Products Formed:
Oxidation: 3-Bromo-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-2-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Hydroxy-2-(trifluoromethyl)benzaldehyde or 3-Amino-2-(trifluoromethyl)benzaldehyde.
Aplicaciones Científicas De Investigación
3-Bromo-2-(trifluoromethyl)benzaldehyde is utilized in various fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studying the effects of trifluoromethyl groups on biological systems.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Benzaldehyde derivatives are often used in organic synthesis and may interact with various biological targets depending on the specific context .
Mode of Action
It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, leading to various chemical transformations .
Biochemical Pathways
Benzaldehyde derivatives are often involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight of 25302 , may influence its pharmacokinetic behavior.
Result of Action
The compound’s potential to undergo chemical transformations suggests it could have diverse effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(trifluoromethyl)benzaldehyde can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes .
Comparación Con Compuestos Similares
2-Bromo-3-(trifluoromethyl)benzaldehyde
4-Bromo-2-(trifluoromethyl)benzaldehyde
3-Chloro-2-(trifluoromethyl)benzaldehyde
Uniqueness: 3-Bromo-2-(trifluoromethyl)benzaldehyde is unique due to its specific position of the bromine and trifluoromethyl groups, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug discovery highlight its importance in advancing chemical and biological sciences.
Propiedades
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZENBMBWRNAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735317 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289057-68-6 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B1509427.png)


![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1509445.png)


